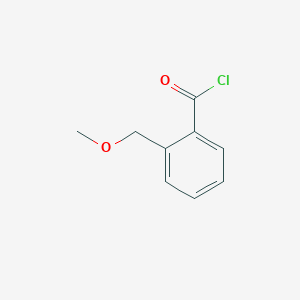

2-(Methoxymethyl)benzoyl chloride

Description

2-(Methoxymethyl)benzoyl chloride (CAS: Not explicitly provided in evidence) is an acyl chloride derivative featuring a benzoyl group substituted with a methoxymethyl (-CH2-O-CH3) moiety at the ortho position. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, enabling nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles. The methoxymethyl group confers unique steric and electronic properties, distinguishing it from other benzoyl chloride derivatives .

Propriétés

Numéro CAS |

132532-70-8 |

|---|---|

Formule moléculaire |

C9H9ClO2 |

Poids moléculaire |

184.62 g/mol |

Nom IUPAC |

2-(methoxymethyl)benzoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |

Clé InChI |

UEDWJPTXUNXYSK-UHFFFAOYSA-N |

SMILES |

COCC1=CC=CC=C1C(=O)Cl |

SMILES canonique |

COCC1=CC=CC=C1C(=O)Cl |

Synonymes |

Benzoyl chloride, 2-(methoxymethyl)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substituent on the benzoyl chloride backbone significantly influences molecular weight, polarity, and reactivity. Below is a comparison of key structural analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles .

Reaction Pathways

- Aminolysis: 2-(Methoxymethyl)benzoyl chloride reacts with primary amines (e.g., piperazine) under refluxing ethanol to yield amides, though slower than 2-nitrobenzoyl chloride due to steric effects .

- Esterification : Compared to 4-methylbenzoyl chloride, the methoxymethyl group reduces reactivity with alcohols, requiring higher temperatures or catalysts .

- Cyclization: Unlike 2-(chlorosulfanyl)benzoyl chloride, which readily forms benzisothiazolones with amines, 2-(Methoxymethyl)benzoyl chloride is less reactive in cyclization reactions due to its non-electrophilic substituent .

Market and Industrial Trends

- 2-(Trifluoromethyl)benzoyl chloride : Dominates the agrochemical sector, driven by demand for fluorinated pesticides. Market growth is projected at 6.8% CAGR (2025–2030) .

- 2-Methoxybenzoyl chloride : Stable demand in pharmaceuticals, with production costs ~20% lower than trifluoromethyl analogs due to simpler synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.